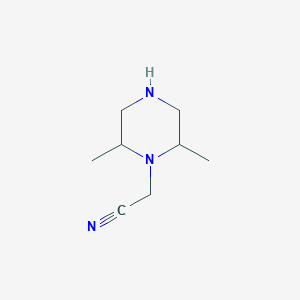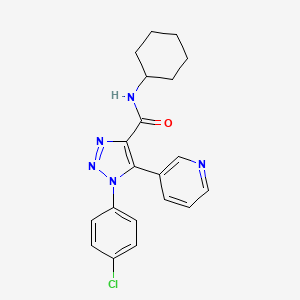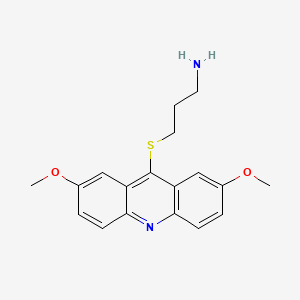
3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with ethoxymethyl, iodine, and isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethoxymethyl chloride in the presence of a base such as sodium hydride.
Iodination: The iodination of the pyrazole ring can be achieved using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).
Isopropylation: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ethoxymethyl group.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the ethoxymethyl group.
Coupling Products: Biaryl or other coupled products depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxymethyl and isopropyl groups can influence the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding or be replaced by other functional groups to enhance activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(methoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole: Similar structure but with a methoxymethyl group instead of ethoxymethyl.
3-(ethoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of isopropyl.
Uniqueness
3-(ethoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxymethyl group can enhance solubility and bioavailability, while the iodine atom provides a site for further functionalization through substitution or coupling reactions.
Eigenschaften
IUPAC Name |
3-(ethoxymethyl)-4-iodo-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-4-13-6-9-8(10)5-12(11-9)7(2)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOXQQYBONNMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1I)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)
![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2528570.png)
![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)
![1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2528574.png)
![1-(Azepan-1-yl)-2-{4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B2528575.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2528576.png)

![3-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2528578.png)



